molecular formula C14H8ClN3O3 B10890934 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 62507-54-4

2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B10890934
CAS No.: 62507-54-4
M. Wt: 301.68 g/mol
InChI Key: VUTODTOTRHJTAV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-chlorobenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although specific products depend on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-(4-Chlorophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Products vary widely based on the specific conditions but may include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of both nitro and chlorophenyl groups contributes to its biological activity.

    Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Chemical Sensors: Its ability to interact with various analytes makes it a candidate for use in chemical sensors and detection devices.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of DNA synthesis or the activation of pro-apoptotic proteins.

    Electronic Applications: In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs, where it may act as an electron transport material.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a nitro group.

    2-(4-Chlorophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.

    2-(4-Chlorophenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazole: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The presence of both a chlorophenyl and a nitrophenyl group in 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole imparts unique electronic and steric properties, making it particularly useful in applications requiring specific interactions with biological targets or electronic materials. The nitro group enhances its reactivity and potential for further functionalization, while the chlorophenyl group contributes to its stability and lipophilicity.

Properties

CAS No.

62507-54-4

Molecular Formula

C14H8ClN3O3

Molecular Weight

301.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H8ClN3O3/c15-11-5-1-9(2-6-11)13-16-17-14(21-13)10-3-7-12(8-4-10)18(19)20/h1-8H

InChI Key

VUTODTOTRHJTAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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